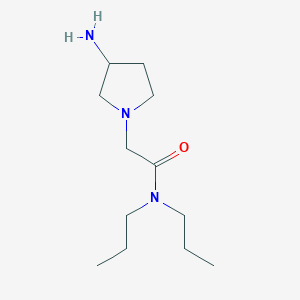

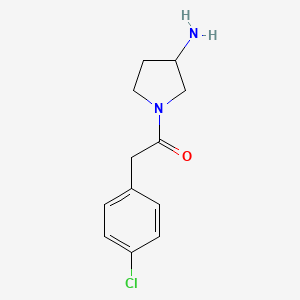

2-(3-aminopyrrolidin-1-yl)-N,N-dipropylacetamide

Vue d'ensemble

Description

The molecule “2-(3-aminopyrrolidin-1-yl)-N,N-dipropylacetamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . For instance, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Molecular Structure Analysis

The molecular structure of “this compound” would likely be influenced by the pyrrolidine ring. This ring is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .Applications De Recherche Scientifique

Neurotransmitter Receptors and Synaptic Function

ER to Synapse Trafficking of NMDA Receptors

Research on NMDA receptors, which are key to synaptic function in the central nervous system, highlights the importance of understanding the molecular mechanisms of receptor trafficking. This knowledge is crucial for grasping how synaptic numbers and types of receptors are regulated within neurons, with implications for psychiatric and neurological diseases (Horak, Petralia, Kaniaková, & Sans, 2014).

Metabolic and Neurodegenerative Diseases

Link Between Type 2 Diabetes and Alzheimer’s Disease

A comprehensive review discussed the epidemiological evidence linking type 2 diabetes mellitus and related conditions to Alzheimer’s disease (AD). The review focused on insulin resistance and deficiency's interaction with amyloid-β and tau protein phosphorylation, proposing AD as "type 3 diabetes" and discussing the potential of antidiabetic agents in AD treatment (Xiaohua Li, Dalin Song, & Leng, 2015).

Drug Development and Pharmacological Evaluation

Developments Around Bioactive Diketopiperazines

A review on 2,5-diketopiperazines (DKPs) summarized bioactive DKPs in patents, providing insights into their diverse bioactivities and potential in drug discovery. The analysis included structure types and bioactivities such as anti-tumor, neuroprotective, and antimicrobial effects, indicating the medicinal applications of these compounds (Yi Wang, Pei-Pei Wang, Hongguang Ma, & Weiming Zhu, 2013).

Synthesis and Pharmacological Evaluation of Acryloyl Phenoxy Derivatives

A study on the synthesis and evaluation of Schiff bases of diphenylamine derivatives, including 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N,N Diphenylacetamides, for their antimicrobial activity. This research indicates the potential of these compounds in antimicrobial applications and underscores the importance of further evaluations against a variety of bacteria and fungi (Rohit Kumar, Sushil Kumar, & Khan, 2020).

Mécanisme D'action

Target of Action

Pyrrolidine derivatives are known to interact with a variety of biological targets. The exact target would depend on the specific structure of the compound .

Mode of Action

The mode of action of pyrrolidine derivatives can vary widely. Generally, these compounds can interact with their targets through a variety of mechanisms, including binding to receptors or enzymes, disrupting cell membranes, or interfering with cellular processes .

Biochemical Pathways

Pyrrolidine derivatives can affect a variety of biochemical pathways. The specific pathways affected would depend on the compound’s target and mode of action .

Pharmacokinetics

The pharmacokinetic properties of pyrrolidine derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on the specific structure of the compound .

Result of Action

The result of a compound’s action would depend on its target and mode of action. For example, if the compound targets a receptor involved in pain perception, the result might be analgesic (pain-relieving) effects .

Action Environment

The action of a compound can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, efficacy, and the rate at which it is metabolized and excreted .

Analyse Biochimique

Biochemical Properties

2-(3-aminopyrrolidin-1-yl)-N,N-dipropylacetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring allows it to engage in hydrogen bonding and other interactions, which can influence its binding affinity and specificity. For instance, it has been observed that pyrrolidine derivatives can interact with enzymes such as proteases and kinases, potentially inhibiting or modulating their activity . Additionally, the acetamide group in this compound can form hydrogen bonds with amino acid residues in protein active sites, further enhancing its biochemical interactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidine derivatives have been reported to affect the activity of signaling molecules such as G-proteins and second messengers, leading to alterations in cellular responses . Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These binding interactions can result in enzyme inhibition or activation, depending on the nature of the interaction and the target enzyme . Additionally, this compound can influence gene expression by modulating the activity of transcription factors, leading to changes in the expression levels of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that the stability of this compound can be influenced by environmental conditions such as temperature, pH, and the presence of other chemicals . Over time, this compound may undergo degradation, leading to the formation of metabolites that can have different biochemical and cellular effects. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit therapeutic effects by modulating specific biochemical pathways and cellular processes . At higher doses, this compound can induce toxic or adverse effects, such as cytotoxicity, organ damage, and systemic toxicity. Threshold effects have been observed in animal studies, where a certain dosage level is required to achieve a significant biological response. It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing the risk of adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, hydrolysis, and conjugation . These metabolic processes can lead to the formation of active or inactive metabolites, which can influence the overall pharmacokinetic and pharmacodynamic profile of this compound. Additionally, the compound’s interaction with metabolic enzymes can affect metabolic flux and metabolite levels, potentially impacting cellular and systemic metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can be affected by factors such as blood flow, tissue permeability, and the presence of specific transporters or binding proteins.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be directed to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its biochemical and cellular effects. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity.

Propriétés

IUPAC Name |

2-(3-aminopyrrolidin-1-yl)-N,N-dipropylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O/c1-3-6-15(7-4-2)12(16)10-14-8-5-11(13)9-14/h11H,3-10,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOAJQSHGCYACRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)CN1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

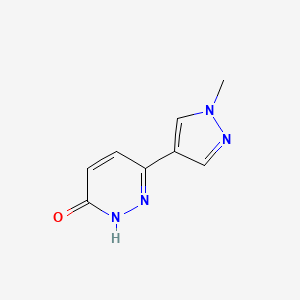

![4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1468047.png)

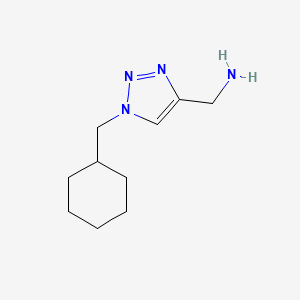

![[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468053.png)

![[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468055.png)

![1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468059.png)

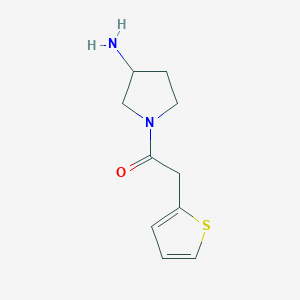

![1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1468060.png)

![[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468065.png)

![[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468066.png)

![[1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468067.png)

![{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468068.png)

![1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468070.png)